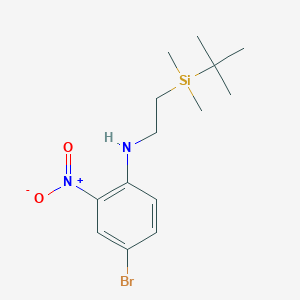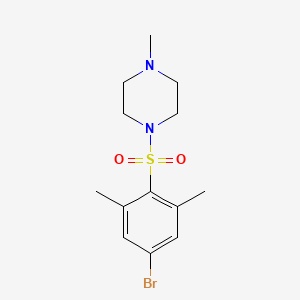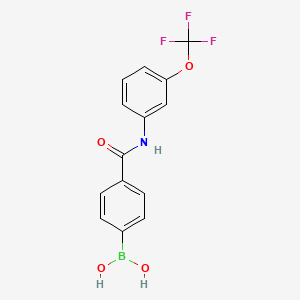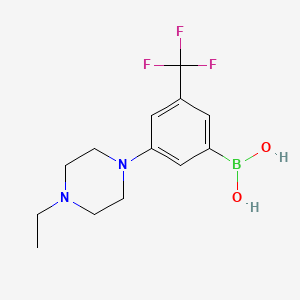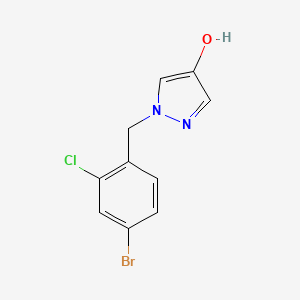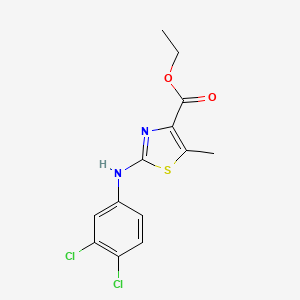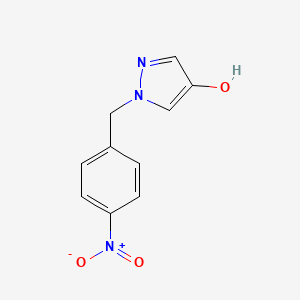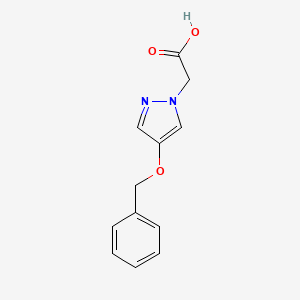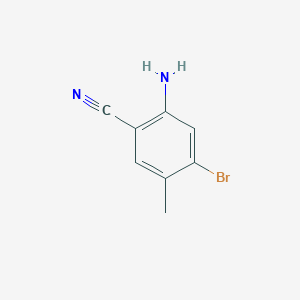
2-Amino-4-bromo-5-methylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-4-bromo-5-methylbenzonitrile is crucial for understanding its properties and reactivity. You can visualize the compound’s structure using tools like ChemSpider . It consists of a bromine atom (Br) attached to the fourth carbon of the benzene ring, an amino group (–NH2) at the second carbon, and a methyl group (–CH3) at the fifth carbon.
Physical And Chemical Properties Analysis
Scientific Research Applications
Corrosion Inhibition
- 2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Amino-4-bromo-5-methylbenzonitrile, have been studied for their properties as corrosion inhibitors. Research shows that these compounds can significantly inhibit corrosion on mild steel in acidic environments, with one derivative achieving a 97.83% efficiency at 100 mg/L concentration (Verma, Quraishi, & Singh, 2015). Similarly, their efficacy as corrosion inhibitors for aluminum in alkaline conditions has been demonstrated (Verma et al., 2015).
Spectroscopic Investigations
- The electronic structure, vibrational properties, and other characteristics of 4-Bromo-3-methylbenzonitrile, a compound structurally similar to this compound, have been explored using Density Functional Theory (DFT) and spectroscopic methods. These studies are crucial for understanding the physical and chemical properties of these compounds (Shajikumar & Raman, 2018).
Herbicide Resistance
- Research has been conducted on herbicide resistance in transgenic plants expressing a bacterial detoxification gene for herbicides like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which is chemically related to this compound. This approach demonstrates a novel method for achieving herbicide resistance in plants (Stalker, Mcbride, & Malyj, 1988).
Pharmaceutical Applications
- Some derivatives of this compound are being used as starting materials for synthesizing biologically active compounds, indicating their potential in drug development and other pharmaceutical applications (Govindharaju et al., 2019).
properties
IUPAC Name |
2-amino-4-bromo-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJPRKRZXLJIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

